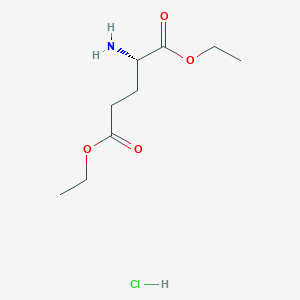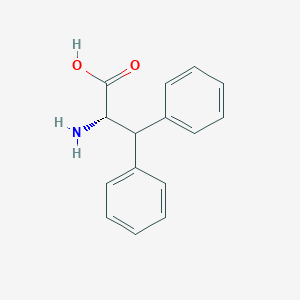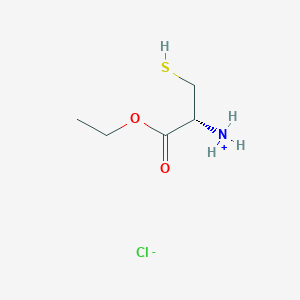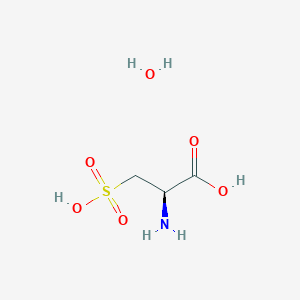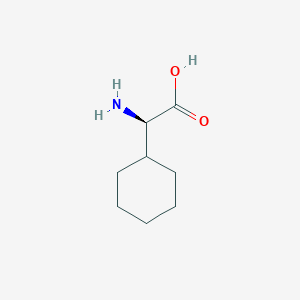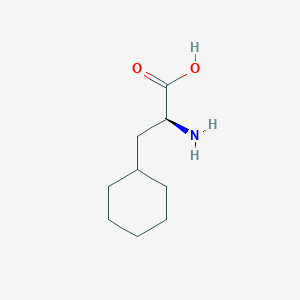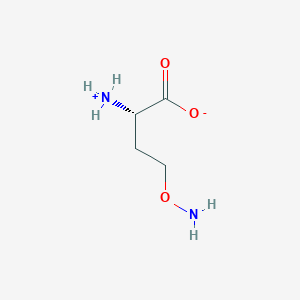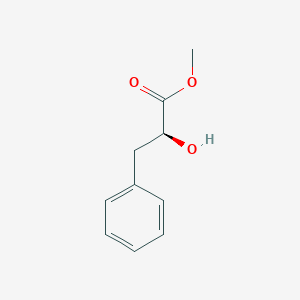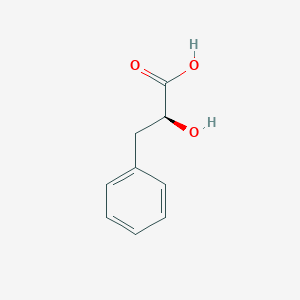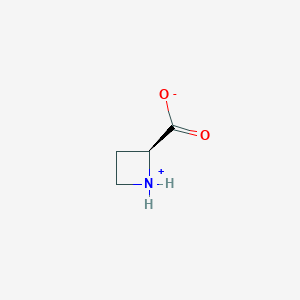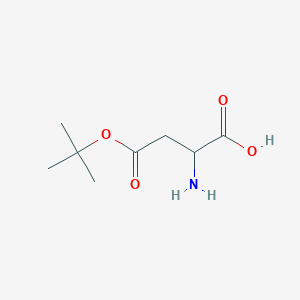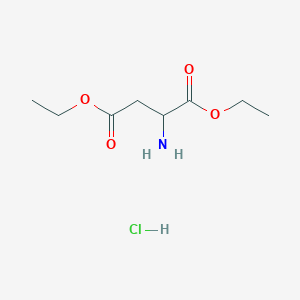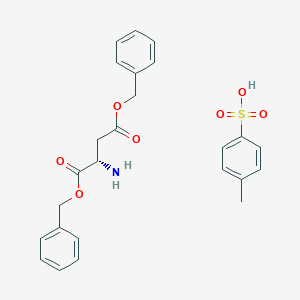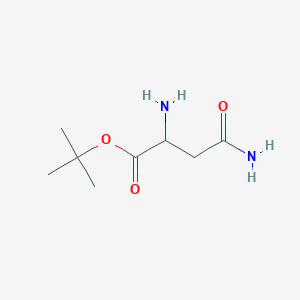
(R)-3-Aminobutanoic Acid
概要
説明
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds).Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity.科学的研究の応用
Medicine
®-3-Aminobutanoic Acid is an important high-value pharmaceutical intermediate with wide applications in the field of medicine .
Application Summary
This compound finds extensive use in synthesizing various drugs such as antiviral and anticancer medications . It serves as a raw material in organic synthesis for producing a variety of biologically active compounds .
Methods of Application
The preparation of ®-3-Aminobutanoic Acid typically involves synthetic routes, with one common method starting from the natural amino acid alanine, undergoing a series of reactions to yield the desired product . Common industrial methods include asymmetric reduction or stereo-selective synthesis .
Botany
®-3-Aminobutanoic Acid also has wide applications in the field of botany .
Application Summary
Medicine
®-3-Aminobutanoic Acid is an important high-value pharmaceutical intermediate with wide applications in the field of medicine .
Application Summary
This compound finds extensive use in synthesizing various drugs such as antiviral and anticancer medications . It serves as a raw material in organic synthesis for producing a variety of biologically active compounds .
Methods of Application
The preparation of ®-3-Aminobutanoic Acid typically involves synthetic routes, with one common method starting from the natural amino acid alanine, undergoing a series of reactions to yield the desired product . Common industrial methods include asymmetric reduction or stereo-selective synthesis .
Botany
®-3-Aminobutanoic Acid also has wide applications in the field of botany .
Application Summary
In botany, ®-3-Aminobutanoic Acid demonstrates remarkable effects. It significantly enhances plants’ disease resistance, enabling them to better combat various pathogenic microorganisms . Furthermore, it enhances plants’ resistance to abiotic stresses like drought and salinity . This makes ®-3-Aminobutanoic Acid a highly regarded plant protectant and growth promoter in modern agriculture .
Medicine
Additional Information
In the field of medicine, ®-3-Aminobutanoic Acid is identified by its INCI name ®-3-Aminobutanoic acid and CAS number 3775–73–3 . It is chemically described as a fatty acid containing amino and carboxyl groups, possessing multiple crucial functionalities and characteristics . The preparation of ®-3-Aminobutanoic Acid typically involves synthetic routes, with one common method starting from the natural amino acid alanine, undergoing a series of reactions to yield the desired product . Common industrial methods include asymmetric reduction or stereo-selective synthesis .
Botany
Additional Information
In the field of botany, ®-3-Aminobutanoic Acid plays a crucial role in plant growth, involving physiological and biochemical processes . It is considered a natural immune activator in plants, triggering their defense responses and enhancing their resistance to pathogenic microorganisms . The molecular structure of ®-3-aminobutyric acid (CAS No.: 3775 - 73 - 3) contains an amino group and a butanedioic acid group, creating a unique spatial structure . This structure allows for specific interactions with other molecules, especially in plant cells . At the cellular level, ®-3-aminobutyric acid is involved in several biochemical processes, including protein synthesis, enzyme catalysis, and cell signaling .
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
将来の方向性
This involves identifying areas where further research could lead to new insights or applications for the compound.
Analyzing all relevant papers on a compound involves reading the papers, understanding the experiments and results, and synthesizing the information into a coherent picture of what is known about the compound. The formatting requirements you mentioned involve organizing the information into paragraphs, each with its own subheading.
特性
IUPAC Name |
(3R)-3-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420710 | |
| Record name | (3R)-3-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminobutanoic Acid | |
CAS RN |
3775-73-3 | |
| Record name | (-)-3-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-aminobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



